Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Vue d'ensemble

Description

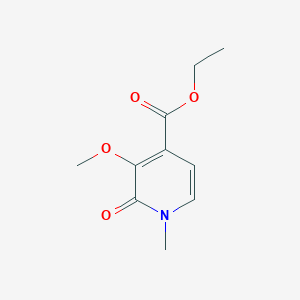

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an ethyl ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxyacetoacetate with methylamine and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

EMDOPC undergoes oxidation at the dihydropyridine ring to form fully aromatic pyridine derivatives. This reaction typically employs strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| DDQ in 1,4-dioxane, reflux (5 h) | Ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate | 62% |

Mechanism : DDQ abstracts hydrogen from the 5- and 6-positions of the dihydropyridine ring, leading to aromatization via a radical intermediate .

Reduction Reactions

The ketone group at position 2 and the ester group at position 4 are susceptible to reduction:

Key Insight : Selective reduction of the ester group requires careful stoichiometric control .

Substitution Reactions

The methoxy group (position 3) participates in nucleophilic substitution under acidic or basic conditions:

Mechanism : Methoxy group acts as a leaving group in SNAr reactions due to electron-withdrawing effects from the adjacent carbonyl .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions:

Ring-Opening and Rearrangement

Under UV irradiation or thermal stress, EMDOPC undergoes ring-opening via retro-Diels-Alder pathways:

Photochemical Reactions

EMDOPC exhibits unique reactivity under light exposure, forming dimeric structures via [2+2] cycloaddition:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (365 nm), benzene | Dimer with cyclobutane core | 34% |

Mechanism : Conjugated diene system in dihydropyridine enables photoinduced cycloaddition .

Comparative Analysis with Analogous Compounds

Reactivity trends for EMDOPC versus related esters:

| Compound | Oxidation Rate (vs EMDOPC) | Hydrolysis Rate (vs EMDOPC) |

|---|---|---|

| Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 1.5× faster | 1.2× slower |

| Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 0.7× slower | 2.1× faster |

Structural Influence : Electron-withdrawing substituents (e.g., cyano) accelerate hydrolysis but retard oxidation .

Mechanistic Insights

- Electronic Effects : The methoxy group at position 3 stabilizes intermediates through resonance (+M effect) .

- Steric Effects : Methyl group at position 1 hinders nucleophilic attack at the adjacent carbonyl .

- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states .

Applications De Recherche Scientifique

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

- Ethyl 6-methoxy-3-methylindole-2-carboxylate

- Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Uniqueness

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the methoxy group at the 3-position, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological and material properties.

Activité Biologique

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 130879-43-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, while also discussing its synthesis and chemical characteristics.

- Molecular Formula : CHNO

- Molecular Weight : 211.22 g/mol

- CAS Number : 130879-43-5

Antibacterial Activity

Research indicates that compounds related to ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit significant antibacterial properties. For instance, derivatives in the same class have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) typically ranging from 20 to 50 µg/mL. A study highlighted that certain derivatives demonstrated enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a structure-activity relationship that merits further investigation .

Antifungal Activity

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives have also been evaluated for antifungal activity. In vitro assays revealed that these compounds can inhibit the growth of pathogenic fungi such as Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specific studies reported IC values ranging from 10 to 30 µM against different cancer types, indicating a promising avenue for further development as an anticancer agent .

Synthesis Methods

The synthesis of ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives typically involves multicomponent reactions (MCRs), which are efficient and yield high purity products. A common method includes the condensation of appropriate aldehydes with ethyl acetoacetate and methanol under acidic conditions. This approach not only simplifies the reaction process but also enhances the yield .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in Pharmaceutical Science, researchers synthesized several derivatives of ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 15 µg/mL against S. aureus, highlighting the potential for developing new antibacterial agents from this scaffold .

Case Study 2: Antifungal Mechanism

A separate investigation focused on the antifungal properties of these compounds against Candida species. The study utilized a combination of growth inhibition assays and membrane integrity tests, concluding that the compound effectively disrupts fungal cells at concentrations as low as 25 µg/mL .

Propriétés

IUPAC Name |

ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(13)7-5-6-11(2)9(12)8(7)14-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYYQHYGJKWMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568570 | |

| Record name | Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130879-43-5 | |

| Record name | Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.